molecular formula C14H22N4O B13870115 2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one

2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one

Cat. No.: B13870115
M. Wt: 262.35 g/mol
InChI Key: WYKNJDAUYNOWHA-UHFFFAOYSA-N
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Description

2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure with a piperidine moiety. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine moiety is introduced via nucleophilic substitution reactions. For example, the piperidine ring can be attached to the quinazolinone core using piperidine derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles and electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinazolinone core.

    Reduction: Reduced forms of the quinazolinone or piperidine moieties.

    Substitution: Substituted quinazolinone or piperidine derivatives.

Scientific Research Applications

2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(piperidin-4-yl)ethanamine: A related compound with a simpler structure, used in the synthesis of various pharmaceuticals.

    2-(piperidin-4-ylmethylamino)-quinazolin-4-one: A similar compound lacking the tetrahydro moiety, with different pharmacological properties.

Uniqueness

2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its tetrahydroquinazolinone core and piperidine moiety make it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

IUPAC Name

2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C14H22N4O/c19-13-11-3-1-2-4-12(11)17-14(18-13)16-9-10-5-7-15-8-6-10/h10,15H,1-9H2,(H2,16,17,18,19)

InChI Key

WYKNJDAUYNOWHA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)NCC3CCNCC3

Origin of Product

United States

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